2-(3-Fluorophenyl)phenol

Catalog No.
S6614715
CAS No.
80254-61-1
M.F
C12H9FO
M. Wt
188.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)phenol

CAS Number

80254-61-1

Product Name

2-(3-Fluorophenyl)phenol

IUPAC Name

2-(3-fluorophenyl)phenol

Molecular Formula

C12H9FO

Molecular Weight

188.20 g/mol

InChI

InChI=1S/C12H9FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H

InChI Key

UGIXDTDMOHYTFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)O

Medicinal Chemistry

  • Drug Discovery: Due to the presence of a phenolic hydroxyl group and a fluorophenyl ring, 2-(3-Fluorophenyl)phenol can serve as a scaffold for designing new drugs. The functional groups can be modified to target specific biological processes []. There's ongoing research to explore its potential in areas like anti-cancer drugs [].

Material Science

  • Liquid Crystals

    The structure of 2-(3-Fluorophenyl)phenol allows for potential applications in liquid crystals. These materials exhibit unique properties that are valuable in display technologies and other optoelectronic applications [].

  • Polymers

    Research suggests 2-(3-Fluorophenyl)phenol can be incorporated into polymers to create new materials with desirable properties such as improved thermal stability or conductivity [].

Organic Chemistry

  • Organic Synthesis: 2-(3-Fluorophenyl)phenol can be a valuable intermediate in organic synthesis. Its reactive functional groups enable further chemical transformations to synthesize complex molecules [].

Biochemistry

  • Enzyme Studies: The molecule may be useful as a probe to study enzymes due to its potential interactions with enzyme active sites. By observing how enzymes interact with 2-(3-Fluorophenyl)phenol, researchers can gain insights into enzyme function [].

2-(3-Fluorophenyl)phenol, also known as 2-(3-fluorophenyl)hydroxybenzene, is an organic compound characterized by a phenolic structure with a fluorine substituent on the aromatic ring. This compound features a hydroxyl group (-OH) attached to the second carbon of the benzene ring, while a 3-fluorophenyl group is attached to the first carbon. The presence of the fluorine atom significantly influences its chemical properties, including reactivity and biological activity.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are essential in various chemical processes.
  • Reduction: It can undergo reduction reactions to convert the phenolic hydroxyl group into an alcohol or other functional groups.
  • Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters, depending on the reagents used.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Research indicates that 2-(3-fluorophenyl)phenol exhibits notable biological activity. It has been investigated for its potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, its interactions with specific enzymes and proteins suggest it may play a role in enzyme inhibition studies, providing insights into its mechanism of action in biological systems.

The synthesis of 2-(3-fluorophenyl)phenol typically involves the following methods:

  • Condensation Reaction: A common laboratory method is the condensation reaction between 3-fluoroaniline and salicylaldehyde. This reaction yields the desired phenolic compound through a series of steps that involve the formation of an imine intermediate.
  • Reflux Method: In one approach, a mixture of 3-fluoroaniline and salicylaldehyde is refluxed in ethanol, leading to crystallization upon cooling.
  • Industrial Methods: While specific industrial methods are not extensively documented, large-scale production may involve similar condensation reactions followed by purification techniques such as distillation or crystallization to achieve high purity levels.

2-(3-Fluorophenyl)phenol has several applications across different fields:

  • Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for drug development.
  • Material Science: The compound is utilized in synthesizing advanced materials and polymers due to its unique chemical properties.
  • Coordination Chemistry: It serves as a ligand in coordination chemistry, facilitating metal ion interactions which are crucial in various catalytic processes.

Studies on 2-(3-fluorophenyl)phenol's interactions have revealed its ability to form coordination complexes with metal ions. This property is particularly significant in enzyme catalysis, where it may alter the activity of metalloenzymes. Furthermore, its imine group can interact with nucleophilic sites on proteins, potentially affecting their function and leading to enzyme inhibition.

Several compounds share structural similarities with 2-(3-fluorophenyl)phenol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Fluorophenyl)phenolSimilar structure with para-fluorineDifferent electronic properties due to para-substitution
2-(3-Chlorophenyl)phenolChlorine instead of fluorineMay exhibit different reactivity patterns compared to fluorine
2-(3-Bromophenyl)phenolBromine substituentBromine's larger size affects sterics and reactivity

Uniqueness

The uniqueness of 2-(3-fluorophenyl)phenol lies primarily in the presence of the fluorine atom. Fluorine enhances the compound's stability and lipophilicity compared to its chlorinated or brominated analogs. This characteristic can lead to improved efficacy in biological applications and greater reactivity in certain chemical processes.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.063743068 g/mol

Monoisotopic Mass

188.063743068 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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